molecular formula C17H19N5O2 B2916890 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379970-68-8

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2916890
CAS No.: 2379970-68-8
M. Wt: 325.372
InChI Key: JACHPDLUMUVTMD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrido[3,4-d]pyrimidine core, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrido[3,4-d]pyrimidine core, which can be synthesized through a series of cyclization reactions. The furan ring and morpholine moiety are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrido[3,4-d]pyrimidine core can be reduced to form dihydropyrido[3,4-d]pyrimidine derivatives.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrido[3,4-d]pyrimidine core can produce dihydropyrido[3,4-d]pyrimidine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The pyrido[3,4-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and morpholine moieties can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: A simpler analog with similar functional groups but lacking the pyrido[3,4-d]pyrimidine core.

    N-(2-furylmethyl)morpholine: Another analog with a furan ring and morpholine moiety but different core structure.

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its combination of a pyrido[3,4-d]pyrimidine core, furan ring, and morpholine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-16(24-7-1)15(22-5-8-23-9-6-22)11-19-17-13-3-4-18-10-14(13)20-12-21-17/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACHPDLUMUVTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=NC3=C2C=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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